Cas no 1337204-64-4 (2-(2,4,5-trimethylphenyl)piperidine)

2-(2,4,5-trimethylphenyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 2-(2,4,5-trimethylphenyl)piperidine
- Piperidine, 2-(2,4,5-trimethylphenyl)-
- CS-0279603
- EN300-1831361
- 1337204-64-4
- AKOS014316318
-
- インチ: 1S/C14H21N/c1-10-8-12(3)13(9-11(10)2)14-6-4-5-7-15-14/h8-9,14-15H,4-7H2,1-3H3
- InChIKey: JSZKCVXUUOBOBW-UHFFFAOYSA-N
- ほほえんだ: N1CCCCC1C1=CC(C)=C(C)C=C1C
計算された属性
- せいみつぶんしりょう: 203.167399674g/mol
- どういたいしつりょう: 203.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 0.943±0.06 g/cm3(Predicted)
- ふってん: 318.9±21.0 °C(Predicted)
- 酸性度係数(pKa): 9.91±0.10(Predicted)
2-(2,4,5-trimethylphenyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831361-0.25g |
2-(2,4,5-trimethylphenyl)piperidine |
1337204-64-4 | 0.25g |
$513.0 | 2023-09-19 | ||
Enamine | EN300-1831361-5.0g |
2-(2,4,5-trimethylphenyl)piperidine |
1337204-64-4 | 5g |
$4226.0 | 2023-06-02 | ||
Enamine | EN300-1831361-10g |
2-(2,4,5-trimethylphenyl)piperidine |
1337204-64-4 | 10g |
$2393.0 | 2023-09-19 | ||
Enamine | EN300-1831361-2.5g |
2-(2,4,5-trimethylphenyl)piperidine |
1337204-64-4 | 2.5g |
$1089.0 | 2023-09-19 | ||
Enamine | EN300-1831361-1.0g |
2-(2,4,5-trimethylphenyl)piperidine |
1337204-64-4 | 1g |
$1458.0 | 2023-06-02 | ||
Enamine | EN300-1831361-10.0g |
2-(2,4,5-trimethylphenyl)piperidine |
1337204-64-4 | 10g |
$6266.0 | 2023-06-02 | ||
Enamine | EN300-1831361-1g |
2-(2,4,5-trimethylphenyl)piperidine |
1337204-64-4 | 1g |
$557.0 | 2023-09-19 | ||
Enamine | EN300-1831361-0.05g |
2-(2,4,5-trimethylphenyl)piperidine |
1337204-64-4 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1831361-0.1g |
2-(2,4,5-trimethylphenyl)piperidine |
1337204-64-4 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1831361-0.5g |
2-(2,4,5-trimethylphenyl)piperidine |
1337204-64-4 | 0.5g |
$535.0 | 2023-09-19 |
2-(2,4,5-trimethylphenyl)piperidine 関連文献
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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2. Book reviews
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
2-(2,4,5-trimethylphenyl)piperidineに関する追加情報
2-(2,4,5-Trimethylphenyl)Piperidine: A Comprehensive Overview
2-(2,4,5-Trimethylphenyl)Piperidine, also known by its CAS number 1337204-64-4, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a piperidine ring fused with a substituted phenyl group, specifically a 2,4,5-trimethylphenyl group. This combination imparts the compound with interesting chemical and biological characteristics.
The synthesis of 2-(2,4,5-Trimethylphenyl)Piperidine involves a multi-step process that typically begins with the preparation of the substituted phenyl ring. The piperidine moiety is then introduced through various methods such as nucleophilic substitution or cyclocondensation reactions. Recent advancements in catalytic methods have allowed for more efficient and selective syntheses of this compound. Researchers have explored the use of transition metal catalysts to enhance reaction yields and reduce byproduct formation.
The structural uniqueness of 1337204-64-4 lies in its ability to act as a versatile scaffold for further chemical modifications. The piperidine ring is known for its stability and flexibility, making it an ideal platform for attaching various functional groups. The 2,4,5-trimethylphenyl substituent adds bulk to the molecule, potentially influencing its pharmacokinetic properties such as absorption and distribution.
Recent studies have focused on the biological activity of 2-(2,4,5-Trimethylphenyl)Piperidine. Preclinical research has demonstrated that this compound exhibits promising activity in certain therapeutic areas. For instance, it has shown potential as a modulator of ion channels, which are critical targets in the treatment of neurological disorders. Additionally, its ability to interact with G-protein coupled receptors (GPCRs) suggests its role in modulating signaling pathways involved in inflammation and pain.
The pharmacokinetic profile of 1337204-64-4 has been extensively studied using modern analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). These studies have provided insights into its bioavailability and metabolic pathways. The compound demonstrates moderate solubility in aqueous solutions, which is advantageous for oral administration. However, its stability under physiological conditions remains an area of active investigation.
In terms of toxicity and safety profiles, recent toxicological studies have indicated that 2-(2,4,5-Trimethylphenyl)Piperidine exhibits low acute toxicity in animal models. Long-term studies are currently underway to assess its potential for chronic toxicity and genotoxicity. These findings are crucial for determining its suitability as a drug candidate or intermediate in pharmaceutical development.
The environmental impact of 1337204-64-4 is another area receiving attention from researchers. Biodegradation studies have shown that the compound undergoes microbial degradation under aerobic conditions. This suggests that it has a relatively low environmental footprint compared to other synthetic compounds.
In conclusion, 2-(2,4,5-Trimethylphenyl)Piperidine, with its CAS number 1337204-64-4, represents a valuable compound with diverse applications in chemistry and pharmacology. Its structural versatility and promising biological activity make it a subject of ongoing research interest. As new findings emerge from both academic and industrial studies, this compound continues to play a pivotal role in advancing our understanding of complex chemical systems and their therapeutic potential.
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